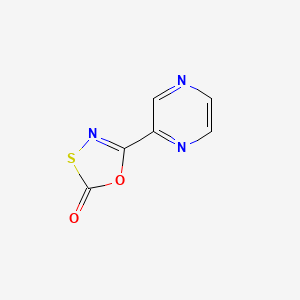

1,3,4-Oxathiazol-2-one, 5-pyrazinyl-

Description

Overview of Heterocyclic Compounds and Their Significance in Chemical Research

Heterocyclic compounds are a diverse and essential class of organic molecules characterized by a cyclic structure containing at least one atom other than carbon within the ring. mdpi.com These heteroatoms, most commonly nitrogen, oxygen, and sulfur, impart unique chemical and physical properties to the molecules. The significance of heterocyclic compounds in chemical research is immense, particularly in the realm of drug discovery and development. mdpi.com Their structural diversity and ability to interact with biological targets make them privileged scaffolds in medicinal chemistry. nih.gov More than 85% of all biologically active chemical entities contain a heterocycle, highlighting their central role in the design of novel therapeutic agents. nih.gov The versatility of heterocyclic chemistry allows for the fine-tuning of a molecule's properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. nih.gov

Structural Features and Classification of 1,3,4-Oxathiazol-2-one (B8730521) Systems

The 1,3,4-oxathiazol-2-one ring is a five-membered heterocyclic system containing one oxygen, one nitrogen, and one sulfur atom. This scaffold is a subject of interest due to its synthetic utility and potential biological activities. The structure of these systems has been established through methods such as X-ray crystallography. researchgate.net Thermolysis of 1,3,4-oxathiazol-2-ones can lead to decarboxylation and desulfuration, yielding corresponding nitriles, which underscores their reactivity and potential as synthetic intermediates. researchgate.net

| Feature | Description |

| Ring Size | 5-membered |

| Heteroatoms | Oxygen, Nitrogen, Sulfur |

| Saturation | Unsaturated |

| Key Functional Group | Carbonyl group (ketone) |

| Reactivity | Can undergo thermolysis leading to ring fragmentation |

Role of the Pyrazinyl Moiety in Chemical Design and Modification

The pyrazine (B50134) ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation. mdpi.com This moiety is a common feature in numerous natural products and synthetic compounds with significant biological activities. mdpi.commdpi.com In medicinal chemistry, the pyrazine scaffold is often incorporated into drug candidates to modulate their physicochemical properties and biological interactions. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a crucial interaction for the binding of drugs to their biological targets. pharmablock.comacs.org The pyrazine moiety has been successfully integrated into a number of FDA-approved drugs, demonstrating its importance in therapeutic design. pharmablock.com

| Drug Name | Therapeutic Application |

| Amiloride | Diuretic |

| Bortezomib | Anticancer |

| Paritaprevir | Antiviral (Hepatitis C) |

| Pyrazinamide | Antitubercular |

Current Research Landscape and Academic Interest in the 1,3,4-Oxathiazol-2-one, 5-pyrazinyl- Scaffold

While specific research focusing exclusively on 1,3,4-Oxathiazol-2-one, 5-pyrazinyl- is not extensively documented in publicly available literature, the academic interest in this scaffold can be inferred from the known properties of its constituent parts. The combination of the 1,3,4-oxathiazol-2-one ring, a known synthon and a component of some fungicides, with the pyrazinyl moiety, a well-established pharmacophore, suggests a promising area for investigation. researchgate.net

The pyrazine ring's role in a variety of therapeutic agents, including those for cancer and infectious diseases, makes its derivatives attractive targets for synthesis. mdpi.commdpi.com The fusion of this versatile moiety with the reactive 1,3,4-oxathiazol-2-one core could lead to novel compounds with unique biological activities. Research in this area would likely focus on the synthesis of a library of such compounds and the evaluation of their potential as antimicrobial, anticancer, or agrochemical agents. The distinct electronic and steric properties of this combined scaffold could offer new avenues for the development of targeted therapies and functional materials. The continued exploration of novel heterocyclic systems is a vibrant area of chemical research, and the 1,3,4-Oxathiazol-2-one, 5-pyrazinyl- scaffold represents a logical and intriguing target for future studies.

Structure

3D Structure

Properties

CAS No. |

345631-84-7 |

|---|---|

Molecular Formula |

C6H3N3O2S |

Molecular Weight |

181.17 g/mol |

IUPAC Name |

5-pyrazin-2-yl-1,3,4-oxathiazol-2-one |

InChI |

InChI=1S/C6H3N3O2S/c10-6-11-5(9-12-6)4-3-7-1-2-8-4/h1-3H |

InChI Key |

MRKHBZRXPVADHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C2=NSC(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,4 Oxathiazol 2 One, 5 Pyrazinyl and Analogous Structures

Established Synthetic Routes to 1,3,4-Oxathiazol-2-ones

The 1,3,4-oxathiazol-2-one (B8730521) ring is a key heterocyclic motif, and its synthesis has been predominantly achieved through a well-established pathway involving chlorocarbonylsulfenyl chloride.

Synthesis from Amides via Chlorocarbonylsulfenyl Chloride

The most direct and widely reported method for the synthesis of 5-substituted-1,3,4-oxathiazol-2-ones is the reaction of primary amides with chlorocarbonylsulfenyl chloride (ClCOSCl). This reaction proceeds via a cyclization mechanism that results in the formation of the oxathiazolone ring with the elimination of two molecules of hydrogen chloride (HCl).

The general reaction involves treating a primary amide with chlorocarbonylsulfenyl chloride, often in an inert solvent such as toluene, and heating the mixture to facilitate the reaction. For instance, the synthesis of 5-phenyl-1,3,4-oxathiazol-2-one (B8815901) is achieved by reacting benzamide (B126) with chlorocarbonylsulfenyl chloride. The process typically involves heating the reaction mixture for several hours to drive the cyclization to completion. This method is versatile and has been applied to various aliphatic and aromatic amides.

Table 1: Examples of 5-Substituted-1,3,4-oxathiazol-2-one Synthesis using Chlorocarbonylsulfenyl Chloride

| Starting Amide | Product | Reaction Conditions | Yield (%) |

| Benzamide | 5-Phenyl-1,3,4-oxathiazol-2-one | Toluene, gentle heating (58-110°C) | 75 |

| Glucuronamide derivative | 5-(1,2,3,4-tetra-O-acetyl-α-D-xylopyranos-5S-C-yl)-1,3,4-oxathiazol-2-one | Not specified | 73 (overall) |

| Piperidine carboxamides | Piperidin-3-yl-oxathiazol-2-ones | Not specified | 16-68 |

Exploration of Alternative Cyclization Strategies for the Oxathiazolone Core

While the chlorocarbonylsulfenyl chloride route is well-established, the exploration of alternative cyclization strategies for the 1,3,4-oxathiazol-2-one core is an area of interest for synthetic chemists. Drawing parallels from the synthesis of related 1,3,4-oxadiazole (B1194373) heterocycles offers potential avenues for investigation.

Common strategies for 1,3,4-oxadiazole synthesis include:

Oxidative Cyclization: Acylhydrazones can undergo oxidative cyclization using various reagents like bromine, iodine, or potassium permanganate (B83412) to form the oxadiazole ring. nih.govresearchgate.net A similar approach could potentially be explored for sulfur-containing analogues.

Dehydrative Cyclization: The cyclodehydration of 1,2-diacylhydrazines is a primary method for forming 2,5-disubstituted-1,3,4-oxadiazoles, often employing dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid. nih.govnih.gov

Reaction with Carbon Disulfide: A common route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acylhydrazide with carbon disulfide in a basic medium, followed by acidification. researchgate.net

These established methods for analogous heterocycles suggest that precursors such as thioamides or related sulfur-containing intermediates might serve as viable starting points for novel cyclization routes to the oxathiazolone core under different reaction conditions. However, dedicated research into these alternative pathways for 1,3,4-oxathiazol-2-ones specifically is less documented.

Strategies for the Introduction of the Pyrazinyl Substituent at the 5-Position

To synthesize the target molecule, 1,3,4-Oxathiazol-2-one, 5-pyrazinyl-, the pyrazine (B50134) ring must be incorporated. This can be achieved through two primary strategic approaches: functionalizing a pre-formed heterocyclic core (late-stage functionalization) or building the heterocycle from a pyrazine-containing starting material (convergent synthesis).

Late-Stage Functionalization Approaches

Late-stage functionalization involves introducing the pyrazinyl group onto a pre-existing 1,3,4-oxathiazol-2-one ring. This strategy would typically start with a 5-halo- or 5-unsubstituted oxathiazolone precursor. Modern transition metal-catalyzed cross-coupling reactions are powerful tools for this type of transformation. nih.gov

Potential late-stage functionalization methods include:

Suzuki Coupling: Reaction of a 5-bromo-1,3,4-oxathiazol-2-one with a pyrazineboronic acid or ester in the presence of a palladium catalyst.

Stille Coupling: Coupling of a 5-bromo-1,3,4-oxathiazol-2-one with a pyrazinylstannane derivative, also catalyzed by palladium.

C-H Functionalization: Direct coupling of an unsubstituted 1,3,4-oxathiazol-2-one with a pyrazine derivative through C-H activation. Recent advances have shown success in the iron-catalyzed C-H functionalization of electron-deficient heterocycles like pyrazines with organoboron species. nih.gov

This approach offers flexibility but can be challenging due to the need to synthesize the appropriately functionalized oxathiazolone precursor and optimize the cross-coupling conditions.

Table 2: Potential Late-Stage Functionalization Reactions for Heterocycles

| Reaction Type | Coupling Partners | Catalyst System (Typical) |

| Suzuki Coupling | Heteroaryl-Halide + Heteroaryl-Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Stille Coupling | Heteroaryl-Halide + Heteroaryl-Stannane | Pd catalyst (e.g., Pd(PPh₃)₄) |

| Heck Coupling | Heteroaryl-Halide + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base |

| C-H Arylation | Heteroaryl C-H + Aryl-Halide | Pd, Rh, or Fe catalyst |

Convergent Synthesis Utilizing Pyrazine-Containing Precursors

A more direct and likely efficient method is a convergent synthesis, where the pyrazine moiety is part of the starting material. Following the established synthesis for the oxathiazolone core (Section 2.1.1), the logical precursor for 1,3,4-Oxathiazol-2-one, 5-pyrazinyl- is pyrazine-2-carboxamide .

This primary amide, which contains the required pyrazinyl group, can be synthesized from pyrazine-2-carboxylic acid. nih.govnih.govrjpbcs.comorientjchem.org The pyrazine-2-carboxylic acid can be converted to its acid chloride using thionyl chloride (SOCl₂) or a similar reagent, followed by amidation with ammonia (B1221849) or an appropriate amine. mdpi.com Alternatively, direct coupling methods using reagents like T3P (propyl phosphonic anhydride) can be employed. rjpbcs.com

Once pyrazine-2-carboxamide is obtained, it can be subjected to the standard cyclization reaction with chlorocarbonylsulfenyl chloride to yield the final target compound, 1,3,4-Oxathiazol-2-one, 5-pyrazinyl-. This convergent approach is often more step-economical and avoids the potential difficulties of late-stage functionalization on the electron-deficient oxathiazolone ring.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These principles can be applied to the synthesis of 1,3,4-Oxathiazol-2-one, 5-pyrazinyl-.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating. mdpi.comrsc.org The synthesis of heterocyclic compounds, including the cyclization steps to form the oxathiazolone ring or the amide formation to prepare the pyrazine-2-carboxamide precursor, could potentially be accelerated and improved under microwave conditions. phcog.commdpi.com

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another green technique that can enhance reaction rates. researchgate.netstmarys-ca.edudntb.gov.ua The mechanical effects of acoustic cavitation can improve mass transfer and activate reacting species, providing an energy-efficient alternative to thermal heating for various synthetic transformations.

Green Solvents and Catalysts: The principles of green chemistry also encourage the replacement of hazardous solvents and reagents. rsc.org Research into the synthesis of heterocycles often explores the use of water, ethanol, or solvent-free conditions. organic-chemistry.org For late-stage functionalization approaches, developing more sustainable and recyclable catalysts, such as heterogeneous catalysts, can significantly reduce the environmental impact of the synthesis.

By integrating these advanced techniques, the synthesis of 1,3,4-Oxathiazol-2-one, 5-pyrazinyl- and its analogs can be made more efficient, economical, and environmentally sustainable.

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, improving yields, and enhancing product purity. While specific microwave-assisted protocols for the synthesis of 5-pyrazinyl-1,3,4-oxathiazol-2-one are not available, the application of this technology to the synthesis of other heterocyclic compounds, such as 1,3,4-oxadiazoles, is well-established. wjarr.com

For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been efficiently achieved through the microwave-assisted cyclodehydration of 1,2-diacylhydrazines. mdpi.com Another approach involves the microwave-promoted reaction of hydrazides with aromatic aldehydes, followed by cyclization. wjarr.com These methodologies highlight the potential for microwave irradiation to facilitate the formation of five-membered heterocyclic rings.

A hypothetical microwave-assisted approach to a 1,3,4-oxathiazol-2-one scaffold might involve the rapid, high-temperature reaction of a suitable pyrazinyl-substituted precursor, although the specific starting materials and conditions would require significant investigation and development.

Solvent-Free or Environmentally Benign Synthetic Pathways

Green chemistry principles encourage the development of synthetic methods that reduce or eliminate the use and generation of hazardous substances. Solvent-free reactions, often facilitated by grinding or microwave irradiation, are a key aspect of this approach. researchgate.net

In the context of related heterocycles, environmentally benign syntheses of 1,3,4-oxadiazoles have been reported. These methods often utilize solid-supported reagents or catalyst-free conditions, minimizing waste and environmental impact. researchgate.net For example, the grinding of aromatic hydrazides with aryl aldehydes in the presence of a catalytic amount of iodine represents a solvent-free approach to 2,5-disubstituted 1,3,4-oxadiazoles.

The development of a solvent-free or environmentally benign pathway for the synthesis of 5-pyrazinyl-1,3,4-oxathiazol-2-one would be a significant advancement. Such a method might explore the solid-state reaction of a pyrazine-derived thiohydroxamic acid or a related precursor with a suitable cyclizing agent. The absence of solvents would simplify purification and reduce the environmental footprint of the synthesis.

Methodologies for Compound Derivatization and Scaffold Diversification

Once a core heterocyclic scaffold is synthesized, derivatization and diversification are crucial for exploring structure-activity relationships and developing new compounds with desired properties. For the 1,3,4-oxathiazol-2-one ring, derivatization could potentially occur at the 5-position.

Should a synthetic route to a 5-unsubstituted or a 5-functionalized 1,3,4-oxathiazol-2-one be established, various modern organic chemistry techniques could be employed for diversification. For example, if a 5-halo-1,3,4-oxathiazol-2-one were synthesized, palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Sonogashira reactions could be used to introduce a pyrazinyl group or other aryl and heteroaryl substituents.

Furthermore, if a precursor such as pyrazine-2-carbothioamide (B133990) were used to construct the ring, variations in the other reagents could lead to a diverse range of analogs. The functional groups on the pyrazine ring itself could also be modified post-synthesis, provided the 1,3,4-oxathiazol-2-one ring is stable to the reaction conditions.

The table below summarizes hypothetical derivatization strategies based on common cross-coupling reactions, assuming a suitable 5-functionalized 1,3,4-oxathiazol-2-one precursor.

| Reaction Type | Precursor Functional Group at C5 | Reagent | Introduced Group |

| Suzuki Coupling | -Br, -I, -OTf | Pyrazinylboronic acid | Pyrazinyl |

| Stille Coupling | -Br, -I, -OTf | Pyrazinylstannane | Pyrazinyl |

| Heck Coupling | -Br, -I, -OTf | Pyrazinyl alkene | Pyrazinyl-vinyl |

| Buchwald-Hartwig Amination | -Br, -I, -OTf | Pyrazinyl amine | Pyrazinyl-amino |

It is important to reiterate that the successful application of these methods is contingent on the development of a robust synthesis for the core 1,3,4-oxathiazol-2-one scaffold.

Chemical Reactivity and Mechanistic Studies of 1,3,4 Oxathiazol 2 One Systems

Thermal Decomposition Pathways of 1,3,4-Oxathiazol-2-ones

The thermal fragmentation of the 1,3,4-oxathiazol-2-one (B8730521) ring is a key reaction that unlocks its synthetic potential. This process is characterized by the extrusion of small molecules to generate a highly reactive 1,3-dipole.

The principal thermal decomposition pathway for 1,3,4-oxathiazol-2-ones is initiated by the extrusion of carbon dioxide, a process known as decarboxylation. This fragmentation yields a transient nitrile sulfide (B99878) intermediate (R-C≡N⁺-S⁻). rsc.orgresearchgate.net This reaction is mechanistically described as a retro-1,3-dipolar cycloaddition. rsc.org The stability of the 1,3,4-oxathiazol-2-one precursor is largely dependent on the substituent (e.g., the 5-pyrazinyl group), which influences the temperature required to initiate decarboxylation.

In some cases, a subsequent desulfuration process can occur where the generated nitrile sulfide loses an atom of sulfur to yield the corresponding nitrile (R-C≡N). rsc.org This can be a competing pathway, particularly if the nitrile sulfide is not efficiently trapped by a reactive partner. For instance, the thermolysis of certain cinnamate (B1238496) esters of 1,3,4-oxathiazol-2-one derivatives can lead to the formation of o-cyanophenyl cinnamates, which are products of desulfuration. rsc.org

The primary value of the thermal decomposition of 1,3,4-oxathiazol-2-ones lies in the clean generation of nitrile sulfide intermediates. rsc.orgrsc.org These species are highly reactive and cannot typically be isolated. Therefore, their existence is confirmed through trapping experiments.

Nitrile sulfides are versatile 1,3-dipoles that can be intercepted in situ by various dipolarophiles. Common trapping agents include alkynes and nitriles, which react via 1,3-dipolar cycloaddition to form stable five-membered heterocyclic rings. researchgate.netrsc.org For example, reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a standard method to trap nitrile sulfides, yielding substituted isothiazoles. researchgate.net The efficiency of the trapping process is crucial to minimize side reactions, such as the aforementioned desulfuration to the nitrile. researchgate.net

Table 1: Trapping Agents for Nitrile Sulfides Generated from 1,3,4-Oxathiazol-2-ones

| Trapping Agent (Dipolarophile) | Resulting Heterocycle | Reference |

| Alkynes (e.g., DMAD) | Isothiazoles | researchgate.netrsc.org |

| Nitriles | 1,2,4-Thiadiazoles | rsc.org |

| Olefinic Esters | Dihydroisothiazoles | rsc.org |

| 1,4-Naphthoquinone | Naphtho[2,3-d]isothiazole-4,9-diones | researchgate.net |

While specific kinetic and thermodynamic parameters for the fragmentation of 5-pyrazinyl-1,3,4-oxathiazol-2-one are not extensively documented in the literature, general principles can be inferred. The thermal nature of the decomposition indicates that the process has a significant activation energy barrier that must be overcome with heat. The reaction is entropically favored due to the release of a gaseous molecule, carbon dioxide.

Cycloaddition Reactions and Their Scope

The synthetic utility of 1,3,4-oxathiazol-2-ones is realized through the cycloaddition reactions of the nitrile sulfide intermediates they produce. These reactions are powerful tools for constructing complex heterocyclic molecules.

Nitrile sulfides readily undergo [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, with a wide range of dipolarophiles. rsc.orgwikipedia.org This class of reactions is a highly efficient method for the synthesis of five-membered heterocycles. wikipedia.orgacs.org The reaction involves the combination of the three-atom, four-pi-electron nitrile sulfide system with a two-pi-electron component (the dipolarophile). wikipedia.org

The scope of dipolarophiles is broad and includes molecules with carbon-carbon, carbon-nitrogen, and other multiple bonds.

Alkynes react to form isothiazoles. rsc.org

Alkenes react to form isothiazolines (dihydroisothiazoles), which may subsequently be dehydrogenated to isothiazoles. rsc.org

Nitriles afford 1,2,4-thiadiazoles. rsc.org

Carbonyls can react, as demonstrated by the reaction of benzonitrile (B105546) sulfide with a ketone group to yield a 1,3,4-oxathiazole, which is the reverse of the fragmentation process. researchgate.net

These cycloadditions can be performed intermolecularly or, if the dipolarophile is part of the same molecule as the oxathiazolone precursor, intramolecularly. rsc.org Intramolecular cycloadditions are particularly powerful for constructing fused heterocyclic systems, such as chromeno[4,3-c]isothiazolones. rsc.org

The 1,3-dipolar cycloaddition of nitrile sulfides often proceeds with high regioselectivity, meaning there is a strong preference for one constitutional isomer over the other. chim.it This selectivity is governed by the electronic properties of both the nitrile sulfide and the dipolarophile, as rationalized by frontier molecular orbital (FMO) theory. acs.orgchim.it The reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. The relative energies of these orbitals and the magnitudes of the atomic orbital coefficients determine the orientation of the addition. For example, in cycloadditions with α,β-unsaturated systems, the regiochemical outcome can be influenced by the electron-withdrawing or electron-donating nature of the substituents on the dipolarophile. chim.it

Computational studies using Density Functional Theory (DFT) are often employed to predict and explain the observed regio- and stereoselectivity in these reactions. researchgate.netrsc.org These studies analyze the transition state energies for different possible pathways, with the lowest energy pathway corresponding to the major product observed experimentally. researchgate.net Factors such as steric hindrance and secondary orbital interactions can also play a role in directing the stereochemical outcome (e.g., endo vs. exo selectivity) of the cycloaddition. rsc.org

Table 2: Factors Influencing Selectivity in 1,3-Dipolar Cycloadditions

| Factor | Influence on Selectivity | Relevant Concepts | Reference |

| Electronic Effects | Primarily determines regioselectivity. | Frontier Molecular Orbital (FMO) Theory, HOMO-LUMO interactions. | acs.orgchim.it |

| Steric Effects | Can influence both regioselectivity and stereoselectivity by disfavoring crowded transition states. | Transition State Geometry. | wikipedia.org |

| Computational Analysis | Predicts and rationalizes regio- and stereochemical outcomes by calculating transition state energies. | Density Functional Theory (DFT), Molecular Electron Density Theory (MEDT). | researchgate.netrsc.org |

Photochemical Pathways and Their Influence on Reactivity

The photochemical behavior of 1,3,4-oxathiazol-2-one systems, particularly 5-substituted derivatives, is characterized by the light-induced cleavage of the heterocyclic ring. While specific experimental data for the photolysis of 1,3,4-Oxathiazol-2-one, 5-pyrazinyl- is not extensively documented in publicly available literature, the established photochemical pathways for analogous 5-aryl and 5-heteroaryl substituted 1,3,4-oxathiazol-2-ones provide a strong basis for predicting its reactivity.

The primary photochemical process upon absorption of ultraviolet (UV) light is the fragmentation of the oxathiazolone ring to extrude carbon dioxide (CO2) and generate a highly reactive nitrile sulfide intermediate. This process is a key method for the in situ generation of nitrile sulfides, which are valuable 1,3-dipoles for cycloaddition reactions.

The proposed photochemical decomposition pathway for 1,3,4-Oxathiazol-2-one, 5-pyrazinyl- is depicted below:

Scheme 1: Proposed Photochemical Decomposition of 1,3,4-Oxathiazol-2-one, 5-pyrazinyl-

The pyrazinylnitrile sulfide intermediate is a transient species that can be trapped by various dipolarophiles, leading to the formation of new heterocyclic systems. The efficiency and outcome of the photochemical reaction are influenced by factors such as the wavelength of irradiation, the solvent, and the presence of trapping agents. In the absence of an efficient trapping agent, the nitrile sulfide may undergo further decomposition or polymerization.

The influence of the pyrazinyl substituent on this photochemical pathway is primarily electronic. The electron-withdrawing nature of the pyrazine (B50134) ring is expected to influence the stability and reactivity of the resulting nitrile sulfide intermediate.

Table 1: Comparison of Expected Photochemical Reactivity with other 5-Substituted 1,3,4-Oxathiazol-2-ones

| 5-Substituent | Electronic Nature | Expected Effect on Nitrile Sulfide Intermediate | Potential Side Reactions |

| Phenyl | Neutral/Weakly Donating | Moderate stability and reactivity | Dimerization, fragmentation |

| 4-Nitrophenyl | Strongly Electron-Withdrawing | Decreased stability, increased reactivity | Increased potential for fragmentation |

| 4-Methoxyphenyl | Electron-Donating | Increased stability, decreased reactivity | Polymerization |

| Pyrazinyl | Strongly Electron-Withdrawing | Decreased stability, high reactivity | Potential for intramolecular reactions involving the pyrazine nitrogen atoms |

Electrophilic and Nucleophilic Transformations of the 1,3,4-Oxathiazol-2-one, 5-pyrazinyl- Scaffold

The chemical reactivity of the 1,3,4-Oxathiazol-2-one, 5-pyrazinyl- scaffold is dictated by the electronic properties of its two constituent heterocyclic rings. The oxathiazolone ring is inherently electron-deficient, which significantly influences the reactivity of the attached pyrazinyl substituent.

Investigation of Reactive Sites on the Oxathiazolone Ring

The 1,3,4-oxathiazol-2-one ring is generally resistant to electrophilic attack due to the presence of three heteroatoms and the carbonyl group, which collectively reduce the electron density of the ring carbons. Electrophilic attack, if it were to occur, would most likely be directed towards the sulfur atom, which possesses lone pairs of electrons. However, such reactions are not commonly observed and often lead to ring cleavage.

Conversely, the carbon atoms of the oxathiazolone ring are susceptible to nucleophilic attack. The carbonyl carbon (C-2) is the most electrophilic site and is prone to attack by strong nucleophiles, which typically results in the opening of the heterocyclic ring. The C-5 carbon, attached to the pyrazinyl group, is less electrophilic but can still be a site for nucleophilic displacement of the pyrazinyl moiety under harsh conditions, although this is less common.

Table 2: Predicted Reactivity of the 1,3,4-Oxathiazol-2-one Ring

| Position | Reactive Site | Type of Reaction | Expected Outcome |

| C-2 (Carbonyl) | Electrophilic | Nucleophilic Acyl Substitution | Ring opening |

| S-3 | Nucleophilic | Electrophilic Attack | Ring cleavage (uncommon) |

| N-4 | Nucleophilic | Alkylation/Acylation | Possible, but may lead to ring instability |

| C-5 | Electrophilic | Nucleophilic Substitution | Ring opening or substituent displacement |

Reactivity Profile of the Pyrazinyl Substituent

The pyrazine ring is an electron-deficient aromatic system, and its reactivity is further modified by the strongly electron-withdrawing 1,3,4-oxathiazol-2-one substituent.

Electrophilic Substitution:

Direct electrophilic aromatic substitution on the pyrazinyl ring of this compound is predicted to be extremely difficult. The two nitrogen atoms in the pyrazine ring, compounded by the deactivating effect of the oxathiazolone moiety, make the carbon atoms of the pyrazine ring highly electron-deficient and thus unreactive towards electrophiles. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are unlikely to proceed without decomposition of the starting material.

Nucleophilic Substitution:

The pyrazinyl substituent, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNA_r). This is particularly true for any leaving groups that might be present on the pyrazine ring. In the absence of a leaving group, direct nucleophilic attack on the carbon atoms of the pyrazine ring by very strong nucleophiles (e.g., organometallic reagents, amides) could potentially occur, leading to the formation of a Meisenheimer-type intermediate. The positions ortho and para to the nitrogen atoms are the most likely sites for nucleophilic attack due to their lower electron density. The electron-withdrawing oxathiazolone group would further activate the pyrazine ring towards such transformations.

Table 3: Predicted Reactivity of the Pyrazinyl Substituent

| Reaction Type | Reagents | Expected Reactivity | Probable Position of Attack |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Very Low / No reaction | - |

| Electrophilic Halogenation | Br₂/FeBr₃ | Very Low / No reaction | - |

| Nucleophilic Amination | NaNH₂ | Moderate to High | C-2', C-6' or C-3', C-5' |

| Nucleophilic Hydroxylation | NaOH | Low to Moderate | C-2', C-6' or C-3', C-5' |

| Reaction with Organolithiums | R-Li | High | C-2', C-6' or C-3', C-5' |

Derivatization and Structural Modifications of 1,3,4 Oxathiazol 2 One, 5 Pyrazinyl

Modifications to the Pyrazinyl Ring System

The pyrazine (B50134) ring is an electron-deficient aromatic system, which influences its reactivity. Modifications to this part of the molecule can significantly alter its electronic properties, solubility, and intermolecular interactions.

The pyrazine ring can undergo various functional group interconversions, allowing for the introduction of diverse substituents. These transformations are crucial for fine-tuning the properties of the parent molecule. Common functional group interconversions applicable to the pyrazinyl moiety of 1,3,4-Oxathiazol-2-one (B8730521), 5-pyrazinyl- include halogenation, amination, and cyanation. semanticscholar.org

Halogenation, particularly chlorination and bromination, provides a versatile handle for further derivatization, such as cross-coupling reactions. For instance, treatment of a pyrazine derivative with a halogenating agent like N-bromosuccinimide (NBS) can introduce a bromine atom onto the pyrazine ring. tubitak.gov.tr

Amination of halopyrazines can be achieved through nucleophilic aromatic substitution with various amines. These reactions often require elevated temperatures or the use of a catalyst. The resulting amino-pyrazinyl derivatives can serve as building blocks for more complex structures. hilarispublisher.com

Cyanation of halopyrazines, typically using a cyanide salt in the presence of a palladium catalyst, introduces a nitrile group. This group can be further hydrolyzed to a carboxylic acid or reduced to an amine, offering a range of synthetic possibilities. tubitak.gov.tr

Table 1: Examples of Functional Group Interconversions on Pyrazine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Aminopyrazine | 1. NaNO₂, HCl 2. CuCl | 2-Chloropyrazine | - | tubitak.gov.tr |

| 2-Aminopyrazine | NBS, CCl₄, reflux | 2-Amino-5-bromopyrazine | - | tubitak.gov.tr |

| 2-Chloropyrazine | Benzylamine, 140 °C, microwave | 2-(Benzylamino)pyrazine | 60-80 | hilarispublisher.com |

| 3,5-Dibromopyrazine-2-amine | NaCN, Pd(PPh₃)₄, DMF, 120 °C | 3,5-Dicyanopyrazine-2-amine | - | tubitak.gov.tr |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the extension of the conjugated π-system of the pyrazinyl moiety. This is of particular interest for applications in materials science and medicinal chemistry. Common cross-coupling reactions include the Suzuki, Stille, and Sonogashira reactions. tandfonline.comnih.gov

The Suzuki coupling involves the reaction of a halopyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or heteroaryl substituents. mdpi.com

The Stille coupling utilizes an organotin reagent as the coupling partner for the halopyrazine. While effective, the toxicity of organotin compounds is a significant drawback.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a halopyrazine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in the synthesis of pyrazinyl-alkynyl derivatives, which can serve as precursors to a variety of other functional groups and extended π-systems. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines

| Chloropyrazine Derivative | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 2-Chloropyrazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenylpyrazine | 75 | tandfonline.com |

| 2-Chloro-3,6-diethylpyrazine | Furan | Pd(PPh₃)₄ | 2-(Furan-2-yl)-3,6-diethylpyrazine | 75 | tandfonline.com |

| 2-Chloro-3,6-diethylpyrazine | Thiophene | Pd(PPh₃)₄ | 2-(Thiophen-2-yl)-3,6-diethylpyrazine | 77 | tandfonline.com |

| 2-Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃, CuI, Et₃N | 2-(Phenylethynyl)pyrazine | 95 | nih.gov |

Chemical Transformations at the Oxathiazolone Heterocycle

The 1,3,4-oxathiazol-2-one ring is a less common heterocycle compared to its oxadiazole and thiadiazole analogs. Its chemistry is characterized by a propensity for ring-opening reactions, which can be harnessed for synthetic purposes.

The most well-documented reaction of 1,3,4-oxathiazol-2-ones is their thermal decomposition. Upon heating, the oxathiazolone ring undergoes a retro-[3+2] cycloaddition to eliminate carbon dioxide and generate a highly reactive nitrile sulfide (B99878) intermediate. This nitrile sulfide can then be trapped in situ by various dipolarophiles to form new five-membered heterocyclic rings. nih.gov

For instance, in the presence of an alkyne, the nitrile sulfide will undergo a [3+2] cycloaddition to form an isothiazole. With a nitrile, a thiadiazole can be formed. This reactivity provides a powerful method for the synthesis of a variety of sulfur- and nitrogen-containing heterocycles starting from the 1,3,4-oxathiazol-2-one scaffold. nih.gov The pyrazinyl substituent at the 5-position is expected to influence the stability of the oxathiazolone ring and the reactivity of the resulting nitrile sulfide. researchgate.net

The introduction of diverse substituents directly onto the 1,3,4-oxathiazol-2-one ring post-synthesis is not well-documented. The primary method for varying the substitution on this heterocycle is through the synthesis of the ring with the desired substituent already in place at the 5-position. This is typically achieved by the reaction of a primary amide with chlorocarbonylsulfenyl chloride (ClCOSCl). nih.gov

Therefore, to introduce diverse substituents to the oxathiazolone ring in the context of 1,3,4-Oxathiazol-2-one, 5-pyrazinyl-, one would need to synthesize a variety of substituted pyrazine-5-carboxamides first, and then construct the oxathiazolone ring. The electronic nature of the substituents on the pyrazine ring can influence the stability and reactivity of the oxathiazolone ring. Electron-withdrawing groups on the pyrazine ring are predicted to destabilize the oxathiazolone ring, facilitating its thermal decomposition to the nitrile sulfide. researchgate.net

Synthesis of Complex Polyheterocyclic Architectures Incorporating the 1,3,4-Oxathiazol-2-one and Pyrazine Rings

The combination of the pyrazine and 1,3,4-oxathiazol-2-one rings within a single molecule provides a unique platform for the synthesis of more complex, polyheterocyclic architectures. Such structures can be assembled through intramolecular reactions or by utilizing the reactivity of both heterocyclic components in a sequential manner.

One potential strategy involves the intramolecular trapping of the nitrile sulfide generated from the thermal decomposition of the oxathiazolone ring. If the pyrazine ring is substituted with a suitable dipolarophile, an intramolecular [3+2] cycloaddition could lead to the formation of a fused pyrazino-isothiazole or pyrazino-thiadiazole system.

Another approach would be to first perform a palladium-catalyzed cross-coupling reaction on the pyrazine ring to introduce a reactive functional group. This functionalized pyrazinyl-oxathiazolone could then undergo further transformations. For example, a Sonogashira coupling to introduce an alkyne onto the pyrazine ring, followed by thermal decomposition of the oxathiazolone, could lead to an intramolecular cycloaddition between the nitrile sulfide and the alkyne, forming a fused pyrazino-isothiazole ring system.

Furthermore, pyrazine derivatives, such as pyrazine carboxamides, are known precursors for the synthesis of fused heterocyclic systems like pteridines and other polyfused heterocycles through condensation reactions. mdpi.com It is conceivable that the 1,3,4-Oxathiazol-2-one, 5-pyrazinyl- could be transformed into a pyrazine carboxamide derivative through ring-opening and subsequent reactions, which could then be used to build more complex fused systems.

Computational and Theoretical Insights into 1,3,4-Oxathiazol-2-one, 5-pyrazinyl- Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical investigations specifically focused on the chemical compound "1,3,4-Oxathiazol-2-one, 5-pyrazinyl-" are not publicly available at this time. Efforts to retrieve data pertaining to its quantum mechanical calculations, molecular dynamics simulations, reaction mechanisms, and predicted spectroscopic signatures have yielded no specific results for this particular molecule.

Consequently, it is not possible to construct an article that strictly adheres to the requested detailed outline focusing solely on the computational chemistry of "1,3,4-Oxathiazol-2-one, 5-pyrazinyl-". The absence of primary research on this specific compound prevents a scientifically accurate and informative discussion on the following topics:

Computational Chemistry and Theoretical Investigations of 1,3,4 Oxathiazol 2 One, 5 Pyrazinyl

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Without foundational data from synthesis and characterization, computational chemists have not directed their investigations toward this specific molecule. Therefore, no data tables or detailed research findings can be generated as requested.

It is important to note that the field of computational chemistry is vast and constantly evolving. The lack of current information does not preclude the possibility of future studies on this compound. As new molecules are synthesized and characterized, they may become subjects of theoretical investigation to understand their properties and potential applications.

Structure Reactivity and Structure Interaction Relationship Studies of 1,3,4 Oxathiazol 2 One, 5 Pyrazinyl

Advanced Chemical Applications and Future Research Directions

Utility of 1,3,4-Oxathiazol-2-ones as Versatile Synthons in Organic Synthesis

The 1,3,4-oxathiazol-2-one (B8730521) ring system is recognized as a valuable and versatile synthon in organic synthesis, primarily serving as a precursor to reactive nitrile sulfide (B99878) intermediates. These synthons are particularly useful in the construction of other heterocyclic frameworks. The synthesis of the core 1,3,4-oxathiazol-2-one ring is typically achieved by treating an amide with chlorocarbonylsulfenyl chloride (ClCOSCl). researchgate.net

Upon thermal induction, 5-substituted-1,3,4-oxathiazol-2-ones undergo a cycloreversion reaction. This process involves the extrusion of carbon dioxide (CO₂) to generate a transient, high-energy nitrile sulfide (R-C≡N⁺-S⁻). This intermediate can then be trapped in situ by various dipolarophiles in [3+2] cycloaddition reactions. This reactivity allows for the synthesis of a wide array of five-membered sulfur- and nitrogen-containing heterocycles, such as thiadiazoles and isothiazoles, which are important scaffolds in medicinal and materials chemistry. The pyrazinyl substituent at the 5-position of the ring is expected to influence the stability and reactivity of the nitrile sulfide intermediate, thereby modulating its cycloaddition behavior.

The utility of this scaffold is summarized in the table below, highlighting its role as a key synthetic intermediate.

| Synthon Class | Reactive Intermediate | Key Reaction Type | Resulting Heterocycles |

| 1,3,4-Oxathiazol-2-one | Nitrile Sulfide (R-CNS) | [3+2] Cycloaddition | Thiadiazoles, Isothiazoles |

Exploration of Novel Catalytic Systems for Oxathiazolone Transformations

While thermal activation is the standard method for generating nitrile sulfides from oxathiazolones, a significant area for future research lies in the exploration of novel catalytic systems to mediate this transformation. The development of catalytic methods could offer several advantages over thermolysis, including milder reaction conditions, improved control over reactivity, and enhanced selectivity in cycloaddition reactions.

Currently, the literature on specific catalytic systems for 1,3,4-oxathiazol-2-one activation is limited. However, research into transition-metal catalysis for other heterocyclic ring-opening and cycloaddition reactions provides a roadmap for future investigations. For instance, palladium- or copper-based catalysts could potentially lower the energy barrier for CO₂ extrusion or mediate the subsequent cycloaddition step.

Potential areas for catalytic exploration include:

Transition-Metal Catalysis: Investigating metals like palladium, copper, rhodium, or gold to promote ring-opening under milder conditions than thermolysis.

Photoredox Catalysis: Utilizing light and a photocatalyst to induce the cycloreversion via single-electron transfer pathways, offering a high degree of temporal and spatial control.

Organocatalysis: Employing small organic molecules, such as Lewis bases or acids, to activate the oxathiazolone ring towards decomposition and subsequent reactions.

The successful development of such systems would significantly expand the synthetic utility of the 1,3,4-oxathiazol-2-one, 5-pyrazinyl- scaffold.

Development of Chemical Probes and Tools for Mechanistic Investigations

The unique structure of 1,3,4-Oxathiazol-2-one, 5-pyrazinyl- makes it an intriguing candidate for the development of chemical probes and tools for studying biological or chemical systems. The pyrazine (B50134) ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor or a coordination site for metal ions, which could be exploited for targeted binding to biomolecules.

Furthermore, the latent reactivity of the oxathiazolone ring offers a potential mechanism for "turn-on" probes. A probe molecule based on this scaffold could be designed to be non-fluorescent or inactive until a specific trigger (e.g., a biological analyte, light, or a change in the local chemical environment) induces the cycloreversion reaction. The release of CO₂ and the formation of a new heterocyclic product via an intramolecular cycloaddition or reaction with a trapping agent could lead to a detectable change in fluorescence, color, or other signal.

Such probes could be instrumental for:

Mechanistic Studies: Elucidating the precise conditions and intermediates involved in oxathiazolone reactions.

Enzyme Activity Assays: Designing substrates that release a detectable signal upon enzymatic processing.

Cellular Imaging: Developing probes that activate in specific cellular compartments or in response to specific biological events.

Future Perspectives for the Rational Design of Functional Chemical Entities Based on the 1,3,4-Oxathiazol-2-one, 5-pyrazinyl- Scaffold

The rational design of novel functional molecules based on the 1,3,4-Oxathiazol-2-one, 5-pyrazinyl- scaffold holds considerable promise for various fields, particularly medicinal chemistry and materials science. The pyrazine heterocycle is a well-established component in numerous therapeutic agents, valued for its metabolic stability and ability to engage in specific drug-target interactions. nih.gov The incorporation of a pyrazine moiety into a molecule is a recognized strategy in drug design. nih.govresearchgate.net

Combining the established biological relevance of the pyrazine ring with the versatile reactivity of the oxathiazolone core creates a powerful platform for generating new chemical entities. The oxathiazolone can be seen as a protected, yet readily accessible, precursor to other functional groups or can be used to construct more complex heterocyclic systems. This dual functionality allows for a modular approach to drug discovery and materials development.

Future research directions are likely to focus on several key areas, as detailed in the following table:

| Research Area | Objective | Rationale | Potential Applications |

| Medicinal Chemistry | Synthesis of novel bioactive compounds. | Combine the bio-isosteric properties of the pyrazine ring with the ability to form diverse heterocyclic products. | New antifungal agents (building on known activity of oxathiazolones), antibacterial, or anticancer drugs. researchgate.net |

| Agrochemicals | Development of new pesticides. | 1,3,4-oxathiazol-2-ones have been previously investigated for use as fungicides. researchgate.net | Targeted and efficient fungicides or herbicides. |

| Materials Science | Creation of novel polymers or photoactive materials. | The thermal decomposition of the oxathiazolone ring can be used to trigger polymerization or modify material properties. | Smart materials, organic electronics, functional polymers. |

Q & A

Q. Why do some 1,3,4-oxathiazole derivatives show inconsistent biological activity across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.